Ethyl 2-acetylheptanoate

CAS No.: 24317-94-0

Cat. No.: VC2116197

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24317-94-0 |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | ethyl 2-acetylheptanoate |

| Standard InChI | InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 |

| Standard InChI Key | XIGZBCUFFUBWDM-UHFFFAOYSA-N |

| SMILES | CCCCCC(C(=O)C)C(=O)OCC |

| Canonical SMILES | CCCCCC(C(=O)C)C(=O)OCC |

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 2-acetylheptanoate possesses several identifying characteristics that distinguish it from other similar compounds. The table below summarizes its key chemical identity parameters:

| Parameter | Value |

|---|---|

| Chemical Formula | C11H20O3 |

| Molecular Weight | 200.2747 g/mol |

| CAS Registry Number | 24317-94-0 |

| IUPAC Standard InChIKey | XIGZBCUFFUBWDM-UHFFFAOYSA-N |

| Alternate Name | Heptanoic acid, 2-acetyl-, ethyl ester |

Structural Features

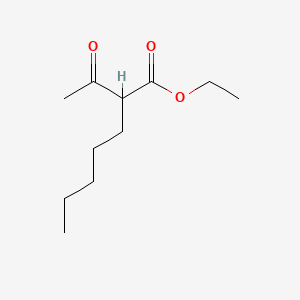

The molecular structure of Ethyl 2-acetylheptanoate features a linear heptanoic acid backbone with two key functionalities:

-

An acetyl group (-COCH3) at the alpha position (C-2)

-

An ethyl ester group (-COOC2H5) at the terminal carbon

This structure can be visualized as having a central carbon that bears both an acetyl group and connects to the remaining portions of the molecule. The presence of these functional groups contributes to the compound's chemical behavior and reactivity patterns.

Physical Properties

While direct experimental data for Ethyl 2-acetylheptanoate is limited in the available sources, we can infer some of its likely physical properties based on structural analogs and chemical principles. By examining related compounds such as Ethyl 2-acetylhexanoate, we can make reasonable predictions about its physical characteristics.

Physical State and Appearance

Based on the properties of similar compounds in this homologous series, Ethyl 2-acetylheptanoate is likely to be a colorless to pale yellow liquid at room temperature with a characteristic odor . The compound would presumably share some of the organoleptic properties of its lower homolog, potentially having fruity and wine-like olfactory notes.

Solubility and Other Properties

The presence of both polar functional groups (ester and ketone) and a non-polar alkyl chain suggests that Ethyl 2-acetylheptanoate would have limited water solubility but good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents. Similar compounds in this class typically show slight solubility in methanol and good solubility in chloroform .

Synthesis Methods

Possible Synthetic Approach

Chemical Reactions and Reactivity

Characteristic Reactions

The presence of both ketone and ester functional groups in Ethyl 2-acetylheptanoate provides multiple sites for potential chemical transformations:

-

The ketone group can participate in typical carbonyl reactions, including:

-

Reduction to secondary alcohols

-

Formation of oximes, hydrazones, and other derivatives

-

Aldol-type condensations

-

-

The ester group can undergo standard ester reactions:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to alcohols

-

Amidation with amines

-

Alpha Carbon Reactivity

The alpha carbon between the ketone and ester groups in Ethyl 2-acetylheptanoate is particularly activated toward nucleophilic substitution and deprotonation reactions. This reactivity pattern resembles that of beta-keto esters, making it potentially useful for further functionalization through enolate chemistry.

Analytical Characterization

Spectroscopic Identification

Ethyl 2-acetylheptanoate can be characterized using various spectroscopic and analytical techniques:

-

Mass Spectrometry: Likely to show characteristic fragmentation patterns including loss of ethoxy group and cleavage at the alpha carbon

-

Infrared Spectroscopy: Would display characteristic absorption bands for:

-

Ester carbonyl stretching (~1735-1750 cm^-1)

-

Ketone carbonyl stretching (~1710-1720 cm^-1)

-

C-O stretching of the ester group (~1200-1250 cm^-1)

-

-

NMR Spectroscopy: Proton and carbon NMR would show distinctive signals for:

-

Methyl protons of the acetyl group

-

Ethyl ester group protons

-

The alpha proton at C-2

-

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) would be an effective method for analysis of Ethyl 2-acetylheptanoate, similar to the analytical approaches used for related fatty acid esters . This would allow for both identification and quantification of the compound in various matrices.

Comparison with Related Compounds

Ethyl 2-acetylheptanoate belongs to a series of structurally related compounds that differ in carbon chain length or functional group arrangement. The table below compares key properties with some related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Ethyl 2-acetylheptanoate | C11H20O3 | 200.27 | 7-carbon chain with acetyl at C-2 |

| Ethyl 2-acetylhexanoate | C10H18O3 | 186.25 | 6-carbon chain with acetyl at C-2 |

| Ethyl 2-methylbutanoate | C7H14O2 | 130.18 | 4-carbon chain with methyl at C-2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume